![molecular formula C20H20F2N2O2 B3438504 1-{3-fluoro-4-[4-(4-fluorobenzoyl)-1-piperazinyl]phenyl}-1-propanone CAS No. 5932-94-5](/img/structure/B3438504.png)
1-{3-fluoro-4-[4-(4-fluorobenzoyl)-1-piperazinyl]phenyl}-1-propanone
Overview
Description
1-{3-fluoro-4-[4-(4-fluorobenzoyl)-1-piperazinyl]phenyl}-1-propanone is a complex organic compound characterized by the presence of fluorine atoms and a piperazine ring
Preparation Methods
The synthesis of 1-{3-fluoro-4-[4-(4-fluorobenzoyl)-1-piperazinyl]phenyl}-1-propanone typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex organic molecules.
Chemical Reactions Analysis
1-{3-fluoro-4-[4-(4-fluorobenzoyl)-1-piperazinyl]phenyl}-1-propanone can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Scientific Research Applications
Antidepressant Activity
Research indicates that compounds similar to 1-{3-fluoro-4-[4-(4-fluorobenzoyl)-1-piperazinyl]phenyl}-1-propanone exhibit significant antidepressant properties. Studies have shown that piperazine derivatives can modulate serotonin receptors, which are crucial in the treatment of depression. The incorporation of fluorine atoms enhances the lipophilicity and biological activity of these compounds, potentially leading to improved pharmacokinetic profiles .
Antipsychotic Effects
The compound's structure suggests potential antipsychotic activity, particularly through dopamine receptor antagonism. Similar piperazine derivatives have been investigated for their ability to alleviate symptoms of schizophrenia and other psychotic disorders by modulating dopaminergic pathways .
Cancer Research
Fluorinated compounds are increasingly being explored in oncology for their ability to inhibit tumor growth. The presence of a fluorobenzoyl group may enhance the compound's affinity for certain cancer cell receptors, making it a candidate for further investigation in targeted cancer therapies .
Case Studies
Mechanism of Action
The mechanism of action of 1-{3-fluoro-4-[4-(4-fluorobenzoyl)-1-piperazinyl]phenyl}-1-propanone involves its interaction with specific molecular targets. The fluorine atoms and piperazine ring play a crucial role in its binding affinity and specificity. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
1-{3-fluoro-4-[4-(4-fluorobenzoyl)-1-piperazinyl]phenyl}-1-propanone can be compared with similar compounds such as:
1,3-Bis(4-fluorobenzoyl)benzene: This compound also contains fluorobenzoyl groups and is used in the synthesis of high molecular weight polymers.
4-Fluorobenzoyl chloride: This compound is used in various organic synthesis reactions and serves as a precursor for more complex molecules.
These comparisons highlight the unique structural features and applications of this compound.
Biological Activity
The compound 1-{3-fluoro-4-[4-(4-fluorobenzoyl)-1-piperazinyl]phenyl}-1-propanone is of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Molecular Characteristics:
- Molecular Formula: C20H20F2N2O2
- Molecular Weight: 358.39 g/mol
- InChIKey: XQNYCIBARQVBGU-UHFFFAOYSA-N
Structural Representation:
The compound features a piperazine moiety substituted with a fluorobenzoyl group and a propanone functional group, which may influence its interaction with biological targets.
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Receptor Interaction:
- The compound is hypothesized to interact with various neurotransmitter receptors, particularly those associated with the central nervous system (CNS), due to the presence of the piperazine ring. Piperazine derivatives are known to exhibit affinity for serotonin and dopamine receptors, suggesting potential implications in mood regulation and psychotropic effects.
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Antidepressant and Anxiolytic Effects:
- Preliminary studies indicate that similar compounds can exhibit antidepressant-like effects in animal models. The modulation of serotonin pathways is commonly associated with these effects, making this compound a candidate for further investigation in mood disorders.
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Anticancer Activity:
- Some derivatives of fluorobenzoyl piperazines have shown anticancer properties by inducing apoptosis in cancer cell lines. The specific mechanisms may involve the inhibition of cell proliferation and the promotion of programmed cell death.
Study 1: Antidepressant Activity
A study conducted on a series of piperazine derivatives demonstrated that compounds with similar structural features exhibited significant antidepressant-like behavior in forced swim tests in rodents. The study highlighted the importance of the fluorine substituent in enhancing receptor binding affinity, thereby improving efficacy.
Study 2: Anticancer Properties
Research published in Journal of Medicinal Chemistry explored various fluorobenzoyl piperazine derivatives, revealing that they inhibit cancer cell growth through mechanisms involving mitochondrial dysfunction and reactive oxygen species (ROS) generation. The compound's structural attributes were crucial for its activity against breast cancer cell lines.
Data Table: Biological Activities
Properties
IUPAC Name |
1-[3-fluoro-4-[4-(4-fluorobenzoyl)piperazin-1-yl]phenyl]propan-1-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20F2N2O2/c1-2-19(25)15-5-8-18(17(22)13-15)23-9-11-24(12-10-23)20(26)14-3-6-16(21)7-4-14/h3-8,13H,2,9-12H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQNYCIBARQVBGU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=CC(=C(C=C1)N2CCN(CC2)C(=O)C3=CC=C(C=C3)F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20F2N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90359897 | |
Record name | ST051107 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90359897 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
358.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>53.8 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24789100 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
5932-94-5 | |
Record name | ST051107 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90359897 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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